N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide
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Overview
Description
N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amide linkage, a thioamide group, and an aromatic benzamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide typically involves the condensation of benzoyl chloride with a suitable amine under controlled conditions. One common method is the reaction of benzoyl chloride with 2-amino-1-(aminocarbonothioyl)-2-oxoethane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase synthesis techniques. These methods allow for better control over reaction conditions and can be optimized for higher throughput and lower costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as HDACs. By inhibiting these enzymes, the compound can alter gene expression and induce apoptosis in cancer cells. The thioamide group is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Another compound with HDAC inhibitory activity.
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Known for its anticancer properties.
2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Used in the synthesis of heterocyclic compounds.
Uniqueness
N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
N-(1,3-diamino-1-oxo-3-sulfanylidenepropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-8(14)7(9(12)16)13-10(15)6-4-2-1-3-5-6/h1-5,7H,(H2,11,14)(H2,12,16)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPJTXJWQDNASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)N)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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